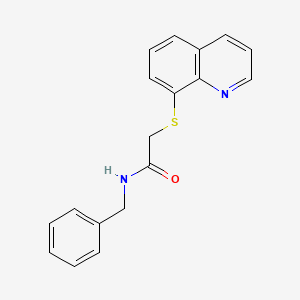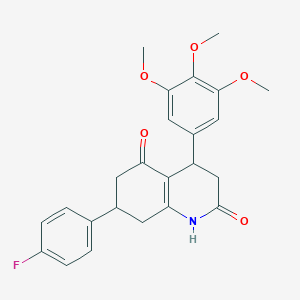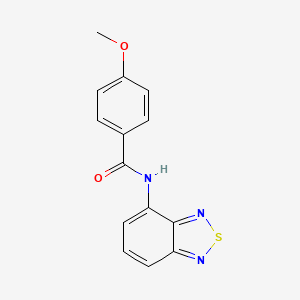![molecular formula C19H26N4O3 B5522007 6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)
6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-component reactions, utilizing reagents like N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water, often catalyzed by bases such as triethylamine at room temperature. These methods are characterized by their efficiency in forming complex molecules with high specificity and yield, as demonstrated in the synthesis of related compounds with potential for non-linear optical (NLO) properties and molecular docking analyses suggesting anticancer activity (Jayarajan et al., 2019).
Molecular Structure Analysis
X-ray diffraction techniques play a crucial role in determining the molecular structure of synthesized compounds, revealing intricate details about their three-dimensional arrangement and intermolecular interactions. For instance, compounds structurally related to the one have been analyzed, showing the importance of hydrogen bonds in constructing three-dimensional frameworks (Sheshmani et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic addition reactions, showcasing the compound's ability to undergo transformations leading to the synthesis of novel derivatives. These reactions are critical for exploring the compound's potential in creating new molecules with desirable properties, such as antimicrobial and antifungal agents (El-Sehrawi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterobicycles
Researchers have developed methods to synthesize substituted pyrazolo[4,3-c]pyridine-3-ols, a novel class of fused heterobicycles. These compounds are obtained from 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, showcasing the versatility of piperidine derivatives in synthesizing complex heterocyclic structures with potential for diverse biological applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Antimicrobial and Antifungal Agents
A study evaluated novel 6-oxo-pyridine-3-carboxamide derivatives for their antibacterial and antifungal properties. Twenty-six derivatives were synthesized and tested, revealing that certain compounds exhibited broad-spectrum antibacterial activity, comparable to established antibiotics like Ampicillin and Gentamicin. Furthermore, compounds displayed significant antifungal efficacy against Aspergillus fumigatus, highlighting the potential of these derivatives in antimicrobial research (El-Sehrawi et al., 2015).
Coordination Polymers and Luminescence Sensitization
Research into coordination polymers using pyridine-2,4,6-tricarboxylic acid and various metals, including lanthanides and transition metals, has yielded insights into the synthesis of materials with unique structural and functional properties. These polymers demonstrate diverse applications, from luminescence sensitization to potential use in material science, showcasing the broad applicability of pyridine derivatives in developing new materials (Das et al., 2009).
Novel Fluoroquinolones Against Tuberculosis
The design and synthesis of novel 6,8-difluoroquinoline derivatives have been explored for their in vivo activity against Mycobacterium tuberculosis. These compounds, characterized by their piperazine substituents, offer a promising avenue for developing new therapeutic agents against tuberculosis, reflecting the chemical's potential in medicinal chemistry (Shindikar & Viswanathan, 2005).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c24-17-6-3-10-22(17)11-4-12-23-14-15(7-8-18(23)25)19(26)21-13-16-5-1-2-9-20-16/h1-2,5,9,15H,3-4,6-8,10-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBSYCFJQGUGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CC(CCC2=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521927.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B5521929.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)
![1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5521956.png)

![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)


![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)
![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)
